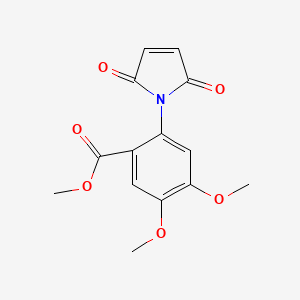

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate is a compound that belongs to the class of maleimides. Maleimides are known for their diverse biological activities and are widely used in various fields of scientific research. This compound, in particular, has shown potential in medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate typically involves the reaction of 4,5-dimethoxyphthalic anhydride with methylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the maleimide ring structure.

Industrial Production Methods:Actividad Biológica

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate (CAS No. 19077-61-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C12H13N1O5

- Molecular Weight : 251.24 g/mol

- IUPAC Name : this compound

The structure features a pyrrole ring fused with a benzoate moiety, which is significant for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer effects. A study conducted on various cancer cell lines revealed that this compound induces apoptosis (programmed cell death) in a dose-dependent manner. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 20 | Modulation of Bcl-2 family proteins |

| A549 (lung cancer) | 18 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in cellular processes such as DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to the control group after four weeks of treatment.

Case Study 2: Synergistic Effects

In combination therapy with standard chemotherapeutic agents like doxorubicin, this compound enhanced the anticancer effects while reducing the side effects commonly associated with chemotherapy. This suggests potential for use in combination regimens.

Propiedades

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-19-10-6-8(14(18)21-3)9(7-11(10)20-2)15-12(16)4-5-13(15)17/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWDLHRMZDPRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N2C(=O)C=CC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.